molecular formula C19H22N2O4S B5111634 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine

4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine

Cat. No. B5111634
M. Wt: 374.5 g/mol
InChI Key: SYHJUZIYJUDXFM-UHFFFAOYSA-N
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Description

4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site on tubulin, thereby preventing the formation of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the activation of caspases. The compound also inhibits the growth of fungi and bacteria by disrupting their cell wall synthesis. Additionally, it has been found to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is its potent anticancer activity. The compound has shown promising results in preclinical studies and has the potential to be developed into a novel anticancer drug. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to investigate the mechanism of action of the compound and its potential therapeutic applications in other diseases. The development of more water-soluble derivatives of the compound can also be explored to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a promising chemical compound with potential therapeutic applications. Its potent anticancer activity, antifungal, and antibacterial properties, as well as its anti-inflammatory and analgesic effects, make it an attractive candidate for further research. However, more studies are needed to explore its mechanism of action and to develop more efficient synthesis methods and derivatives that can overcome its limitations in lab experiments.

Synthesis Methods

The synthesis of 4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride and benzylpiperidine in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified through recrystallization.

Scientific Research Applications

4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess antifungal and antibacterial properties.

properties

IUPAC Name

4-benzyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-7-8-18(14-19(15)21(22)23)26(24,25)20-11-9-17(10-12-20)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHJUZIYJUDXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine

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